molecular formula C12H13BrClNO2 B1378159 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 1414959-11-7

5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B1378159
CAS No.: 1414959-11-7
M. Wt: 318.59 g/mol
InChI Key: CHNMBOHREFKQAV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMBOHREFKQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields spiro-isobenzofuran compounds in good to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. Solvents like acetic acid, ethanol, and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro-isobenzofuran derivatives with different functional groups, while substitution reactions can introduce various halogens or other substituents into the molecule.

Scientific Research Applications

5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
  • CAS : 1190965-20-8
  • Similarity Score : 0.83 (vs. bromo analog)
  • Key Differences: Chlorine (Cl) substitution reduces molecular weight (vs. Br) and alters electronic properties.
1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
  • CAS : 1399183-27-7
  • Molecular Weight : 372.26 g/mol
  • Structural Modification : Addition of a benzyl group to the piperidine nitrogen.
  • Impact: Increased steric bulk and lipophilicity, likely enhancing affinity for hydrophobic binding pockets . Potential for improved pharmacokinetic stability but reduced aqueous solubility .

Core Structure Variants

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one
  • CAS : 37663-46-0
  • Similarity Score : 0.77
  • Key Differences :
    • Lacks halogen substitution, reducing electrophilic character.
    • Simpler structure may limit binding specificity in biological targets .
3H-Spiro[2-benzofuran-1,3'-piperidine]
  • CAS : 54775-03-0
  • Molecular Formula: C₁₂H₁₅NO
  • Structural Variation : Benzofuran fused at the 2-position (vs. isobenzofuran in the target compound).
  • Impact : Altered ring strain and electronic distribution, affecting reactivity and interaction profiles .

Pharmacologically Active Analogs

5-(3-Oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-yl)-2,2-diphenylpentanenitrile Hydrochloride (Compound 37)
  • Source : Synthesized as a ligand for the human cytomegalovirus-encoded receptor US28 .
  • Key Features :
    • Diphenylpentanenitrile substituent enhances receptor binding through hydrophobic and π-π interactions.
    • Demonstrates the importance of spirocyclic cores in modulating receptor affinity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
5-Bromo-3H-spiro[...] hydrochloride C₁₂H₁₂BrNO₂·HCl 318.59 Br at C5, HCl salt Pharmacological intermediates
5-Chloro analog (CAS 1190965-20-8) C₁₂H₁₂ClNO₂·HCl ~279.09 Cl at C5, HCl salt Structural analog studies
1'-Benzyl-5-bromo analog (CAS 1399183-27-7) C₁₉H₁₈BrNO₂ 372.26 Benzyl at piperidine N Enhanced lipophilicity
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one C₁₁H₁₁NO₂ 189.21 No halogen Baseline spirocyclic scaffold

Biological Activity

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is a synthetic compound belonging to the spiro compound class. Its unique structure, characterized by a spiro linkage between two rings, imparts distinct biological activities that are currently being explored in various research domains, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₂BrNO₂
  • Molecular Weight : 282.13 g/mol
  • CAS Number : 920023-36-5

Synthesis

The synthesis of 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride typically involves multi-step processes. A common route includes:

  • Condensation Reaction : Ninhydrin is reacted with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid.
  • Oxidative Cleavage : The resulting vicinal diols undergo oxidative cleavage at room temperature to yield the desired spiro compound.

Anticancer Properties

Recent studies have indicated that 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibits promising anticancer activity. For instance:

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating receptor and enzyme activities that are crucial in cancer progression.
  • Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB231 cells, with IC₅₀ values in the low micromolar range .

Antiviral and Antimicrobial Activities

The compound has also been investigated for its antiviral and antimicrobial properties:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms.
  • Antimicrobial Effects : The compound shows activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against HeLa and MDA-MB231 cells.
AntiviralPotential inhibition of viral replication mechanisms.
AntimicrobialEffective against various bacterial strains.

The biological effects of 5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride are attributed to its ability to bind to specific receptors and enzymes involved in cellular signaling pathways. This interaction can lead to altered gene expression and modulation of apoptosis pathways, contributing to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
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5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

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